molecular formula C8H15NO B2927524 1,2,6-trimethylpiperidin-4-one CAS No. 41248-68-4

1,2,6-trimethylpiperidin-4-one

Cat. No.: B2927524
CAS No.: 41248-68-4
M. Wt: 141.214
InChI Key: YHUNCTAOWLYFHG-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . This compound is particularly notable for its applications in synthetic organic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield the desired piperidinone . The reaction typically requires an acidic or basic catalyst and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2,6-Trimethylpiperidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: It is involved in the development of drugs with potential therapeutic effects, including analgesics and anti-inflammatory agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1,2,6-trimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters or other biologically active molecules . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-one: Similar in structure but differs in the position of the methyl groups.

    1,2,3-Trimethylpiperidin-4-one: Another isomer with different methyl group positions.

    Piperidin-4-one: The parent compound without methyl substitutions

Uniqueness

1,2,6-Trimethylpiperidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1, 2, and 6 can affect the compound’s steric and electronic properties, making it distinct from other piperidinone derivatives .

Properties

IUPAC Name

1,2,6-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-8(10)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNCTAOWLYFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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